Cas no 1804698-70-1 (Methyl 3-(aminomethyl)-4-cyano-5-(difluoromethyl)pyridine-2-carboxylate)
Methyl 3-(aminomethyl)-4-cyano-5-(difluoromethyl)pyridine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-(aminomethyl)-4-cyano-5-(difluoromethyl)pyridine-2-carboxylate
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- Inchi: 1S/C10H9F2N3O2/c1-17-10(16)8-6(3-14)5(2-13)7(4-15-8)9(11)12/h4,9H,3,14H2,1H3
- InChI Key: DHKFCLSCOKWWSL-UHFFFAOYSA-N
- SMILES: FC(C1=CN=C(C(=O)OC)C(CN)=C1C#N)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 329
- XLogP3: 0.2
- Topological Polar Surface Area: 89
Methyl 3-(aminomethyl)-4-cyano-5-(difluoromethyl)pyridine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029038847-250mg |
Methyl 3-(aminomethyl)-4-cyano-5-(difluoromethyl)pyridine-2-carboxylate |
1804698-70-1 | 95% | 250mg |
$1,029.00 | 2022-04-01 | |
| Alichem | A029038847-500mg |
Methyl 3-(aminomethyl)-4-cyano-5-(difluoromethyl)pyridine-2-carboxylate |
1804698-70-1 | 95% | 500mg |
$1,685.00 | 2022-04-01 | |
| Alichem | A029038847-1g |
Methyl 3-(aminomethyl)-4-cyano-5-(difluoromethyl)pyridine-2-carboxylate |
1804698-70-1 | 95% | 1g |
$3,155.55 | 2022-04-01 |
Methyl 3-(aminomethyl)-4-cyano-5-(difluoromethyl)pyridine-2-carboxylate Related Literature
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
Additional information on Methyl 3-(aminomethyl)-4-cyano-5-(difluoromethyl)pyridine-2-carboxylate
Recent Advances in the Study of Methyl 3-(aminomethyl)-4-cyano-5-(difluoromethyl)pyridine-2-carboxylate (CAS: 1804698-70-1)
Methyl 3-(aminomethyl)-4-cyano-5-(difluoromethyl)pyridine-2-carboxylate (CAS: 1804698-70-1) is a pyridine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. Recent studies have focused on its synthesis, biological activity, and potential as a building block for more complex molecules in drug discovery. This research brief aims to summarize the latest findings related to this compound, highlighting its significance in current scientific endeavors.
The synthesis of Methyl 3-(aminomethyl)-4-cyano-5-(difluoromethyl)pyridine-2-carboxylate has been optimized to improve yield and purity, making it more accessible for further research. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound, ensuring its structural integrity and confirming its potential as a versatile intermediate in medicinal chemistry.
Recent pharmacological studies have explored the compound's interaction with various biological targets, particularly enzymes and receptors involved in inflammatory and neurodegenerative diseases. Preliminary results suggest that the difluoromethyl and cyano groups play a crucial role in modulating the compound's binding affinity and selectivity, making it a promising candidate for further drug development. Additionally, its stability under physiological conditions has been investigated, with encouraging results indicating potential for oral bioavailability.
In the context of drug discovery, Methyl 3-(aminomethyl)-4-cyano-5-(difluoromethyl)pyridine-2-carboxylate has been utilized as a key intermediate in the synthesis of novel kinase inhibitors. These inhibitors have shown efficacy in preclinical models of cancer, particularly in targeting pathways associated with tumor growth and metastasis. The compound's ability to serve as a scaffold for further functionalization has been leveraged to create libraries of derivatives, enabling high-throughput screening for optimal biological activity.
Future research directions include further elucidation of the compound's mechanism of action, optimization of its pharmacokinetic properties, and exploration of its potential in combination therapies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications, addressing unmet medical needs in various therapeutic areas.
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